

Technical Guide: (S)-TCO-PEG4-NHS Ester for Advanced Bioconjugation

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Compound of Interest

Compound Name: (S)-TCO-PEG4-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-TCO-PEG4-NHS ester**, a key reagent in modern bioconjugation. It details the physicochemical properties, core reaction mechanisms, and step-by-step experimental protocols for its application in creating precisely engineered biomolecular conjugates for research, diagnostics, and therapeutics.

Core Concepts and Physicochemical Properties

(S)-TCO-PEG4-NHS ester is a heterobifunctional crosslinker designed for a two-stage conjugation strategy.^[1] It incorporates three key functional elements:

- A trans-cyclooctene (TCO) group, a strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.^[2]
- A tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, increases flexibility, and minimizes steric hindrance during conjugation.^{[1][3]}
- An N-hydroxysuccinimide (NHS) ester, an amine-reactive functional group for the covalent attachment of the linker to proteins, antibodies, and other biomolecules via stable amide bonds.^[4]

This strategic design allows for the initial, stable labeling of a biomolecule with the TCO moiety, which can then be specifically and rapidly ligated to a second molecule bearing a tetrazine

group through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[5] This bioorthogonal approach offers exceptional control and specificity in the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[6]

Quantitative Data Summary

There are slight variations in the reported CAS number and molecular weight for TCO-PEG4-NHS ester, which may be attributed to different isomers or salt forms. The (S)-configuration specifically refers to the stereochemistry of the TCO moiety. Below is a summary of the commonly cited physicochemical properties.

Property	Value	Source(s)
CAS Number	1621096-79-4 (axial isomer)	[7]
1613439-69-2	[1]	
Molecular Formula	C ₂₄ H ₃₈ N ₂ O ₁₀	[1][7]
Molecular Weight	514.57 g/mol	[7]
514.6 g/mol	[1]	
Purity	>95% (typically assessed by HPLC)	[7]
Solubility	Soluble in organic solvents like DMSO, DMF, DCM, and Acetonitrile	[7]
Storage Conditions	Store at –20 °C, desiccated and protected from light.	[7]

Signaling Pathways and Reaction Mechanisms

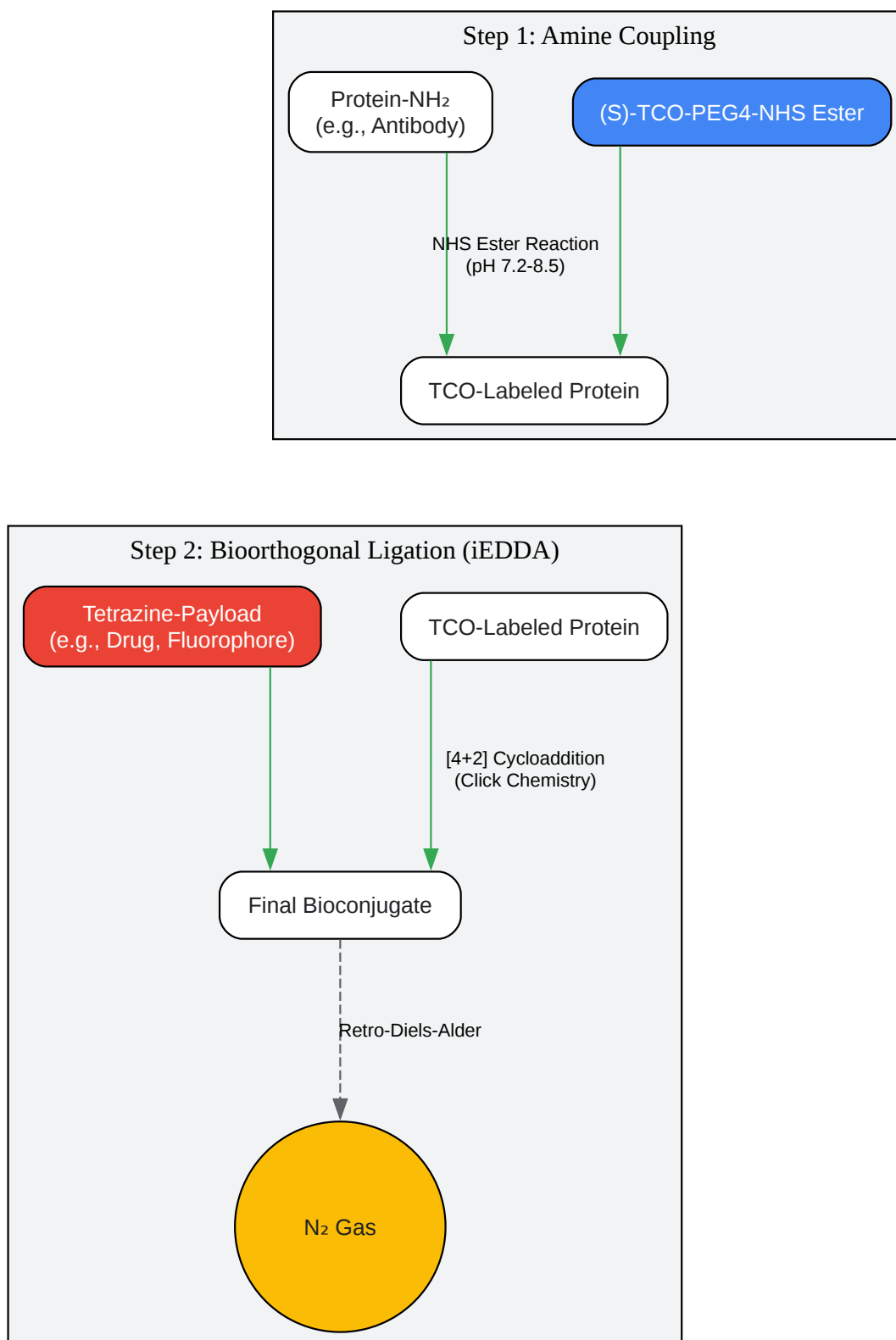
The core utility of **(S)-TCO-PEG4-NHS ester** lies in its application of a two-step reaction pathway: an initial amine coupling followed by a highly efficient bioorthogonal ligation.

Amine Coupling via NHS Ester Reaction

The first step involves the reaction of the NHS ester with primary amines (e.g., the ϵ -amine of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7.2-8.5.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The second, bioorthogonal step is the iEDDA reaction. The TCO-modified biomolecule is reacted with a molecule functionalized with a tetrazine (Tz). In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.^[8] This reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a catalyst.^{[8][9]} The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen (N_2) gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.^{[9][10]}



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Caption: Reaction pathway for bioconjugation using **(S)-TCO-PEG4-NHS ester**.

Experimental Protocols

This section provides a detailed protocol for the labeling of an antibody with **(S)-TCO-PEG4-NHS ester** and subsequent conjugation to a tetrazine-functionalized molecule.

Materials and Reagents

- Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.4).
- **(S)-TCO-PEG4-NHS ester**.
- Anhydrous Dimethylsulfoxide (DMSO).
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).
- Tetrazine-functionalized molecule for the final ligation step.

Protocol 1: Antibody Labeling with (S)-TCO-PEG4-NHS Ester

This protocol outlines the modification of an antibody with the TCO moiety.

1. Antibody Preparation:

- Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If present, perform a buffer exchange into the Reaction Buffer using a desalting column.
- Adjust the antibody concentration to 1-10 mg/mL.

2. TCO-PEG4-NHS Ester Stock Solution Preparation:

- Immediately before use, prepare a 10 mM stock solution of **(S)-TCO-PEG4-NHS ester** in anhydrous DMSO.

3. Conjugation Reaction:

- Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling (DoL).
- Gently mix and incubate for 30-60 minutes at room temperature.

4. Quenching the Reaction:

- To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature.

5. Purification of TCO-Antibody Conjugate:

- Remove excess, unreacted TCO linker and quenching buffer by buffer exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

Protocol 2: Ligation of TCO-Antibody with a Tetrazine-Molecule

1. Reactant Preparation:

- Ensure both the purified TCO-labeled antibody and the tetrazine-functionalized molecule are in a compatible reaction buffer (e.g., PBS, pH 7.4).

2. Ligation Reaction:

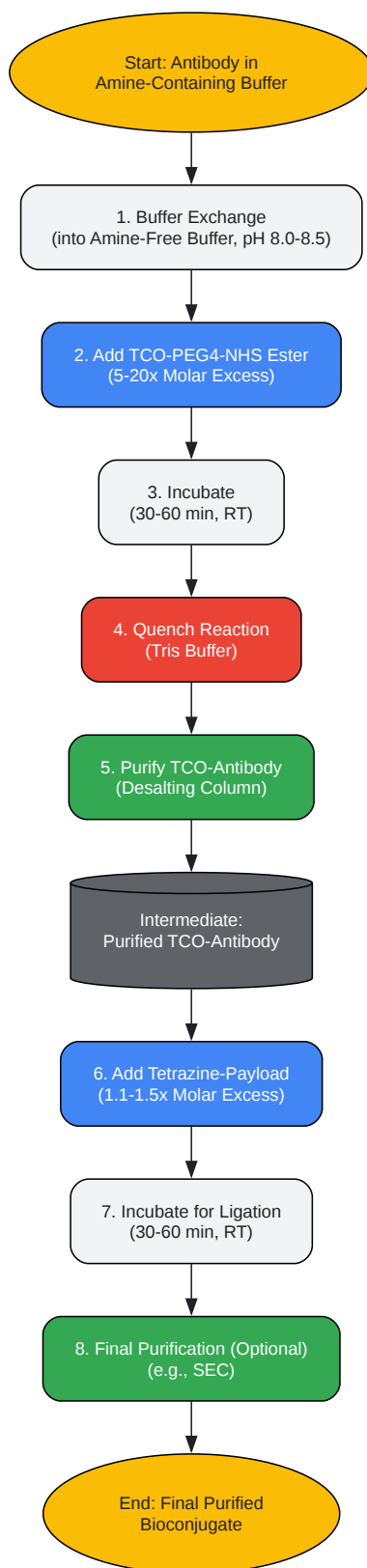
- Mix the TCO-labeled antibody with the tetrazine-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine molecule is often recommended to ensure complete conjugation of the TCO sites.
- Incubate for 30 to 60 minutes at room temperature. The reaction is typically very rapid.

3. Final Purification (Optional):

- If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or a desalting column.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from initial protein preparation to the final, purified bioconjugate.



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Caption: Experimental workflow for antibody conjugation.

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